![molecular formula C21H17N3OS B14721335 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea CAS No. 6577-31-7](/img/structure/B14721335.png)
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea is a complex organic compound with the molecular formula C₁₉H₁₅N₃OS It is known for its unique structure, which includes an acenaphthylene core, a thiourea group, and a phenylethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea typically involves the reaction of acenaphthoquinone with thiosemicarbazide under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The phenylethyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the phenylethyl side chain.
Applications De Recherche Scientifique
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the acenaphthylene core may interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazones: These compounds share the thiourea group and have similar biological activities.
Acenaphthenequinone derivatives: These compounds have the acenaphthylene core and are used in similar applications.
Uniqueness
1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea is unique due to its combination of the acenaphthylene core, thiourea group, and phenylethyl side chain.
Propriétés
Numéro CAS |
6577-31-7 |
|---|---|
Formule moléculaire |
C21H17N3OS |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-[(2-oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C21H17N3OS/c25-20-17-11-5-9-15-8-4-10-16(18(15)17)19(20)23-24-21(26)22-13-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H2,22,24,26) |
Clé InChI |
WGMKQHWIHYBCDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=S)NN=C2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


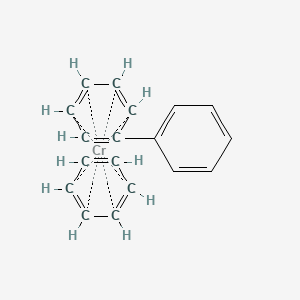
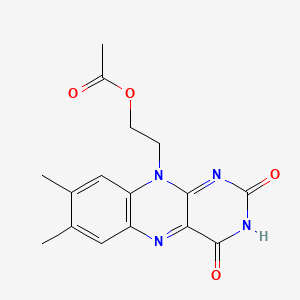
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)

![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
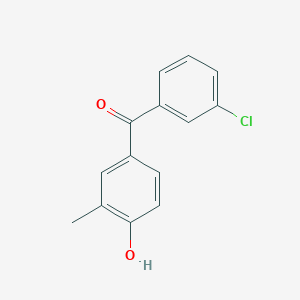

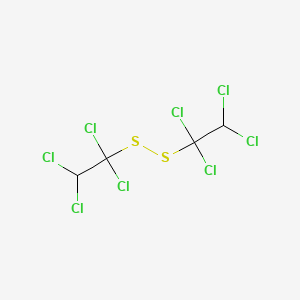
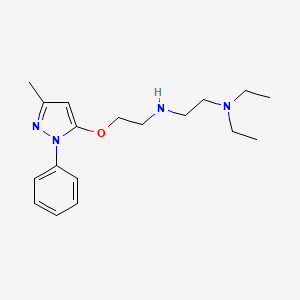



![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)

